2-Bromo-5-methoxy-3-(methoxymethoxy)phenol
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Overview
Description
2-Bromo-5-methoxy-3-(methoxymethoxy)phenol is an organic compound with a complex structure that includes bromine, methoxy, and methoxymethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-3-(methoxymethoxy)phenol typically involves multiple steps. One common method starts with the bromination of 5-methoxy-2-hydroxybenzaldehyde, followed by protection of the hydroxyl group with a methoxymethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methoxymethyl chloride in the presence of a base for the protection step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-3-(methoxymethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-methoxy-3-(methoxymethoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-3-(methoxymethoxy)phenol involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzoic acid
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-methoxyphenol
Uniqueness
2-Bromo-5-methoxy-3-(methoxymethoxy)phenol is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups play a crucial role .
Properties
CAS No. |
121980-56-1 |
---|---|
Molecular Formula |
C9H11BrO4 |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
2-bromo-5-methoxy-3-(methoxymethoxy)phenol |
InChI |
InChI=1S/C9H11BrO4/c1-12-5-14-8-4-6(13-2)3-7(11)9(8)10/h3-4,11H,5H2,1-2H3 |
InChI Key |
PXFSXJSCKIBEHB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1Br)O)OC |
Origin of Product |
United States |
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